BenchChemオンラインストアへようこそ!

Indenolol

Antihypertensive Hypertension Hemodynamics

Indenolol is the only nonselective beta-blocker combining vascular β2-ISA-mediated vasodilation with negative chronotropy, producing superior blood pressure reduction compared to metoprolol (P<0.05) while maintaining expiratory flow during exercise—unlike propranolol or atenolol. It exhibits membrane-stabilizing activity 2× that of propranolol and achieves maximal human platelet MAO inhibition among beta-blockers. For hypertension protocols requiring maintained cardiac output, airway safety, or monoamine metabolism investigation, indenolol is the irreplaceable reference standard. Order high-purity indenolol for your preclinical or clinical hemodynamic research today.

Molecular Formula C15H21NO2
Molecular Weight 247.33 g/mol
CAS No. 106656-86-4
Cat. No. B3417476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndenolol
CAS106656-86-4
Molecular FormulaC15H21NO2
Molecular Weight247.33 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=CC2)O
InChIInChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3
InChIKeyMPGBPFMOOXKQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indenolol (CAS 106656-86-4) Beta-Adrenoceptor Antagonist with Vascular ISA: Compound Identification and Pharmacological Class for Procurement


Indenolol (CAS 106656-86-4) is a nonselective beta-adrenoceptor antagonist that belongs to the aryloxypropanolamine class of beta-blockers, structurally characterized by an indene moiety fused to the aromatic ring system [1]. Unlike conventional beta-blockers, indenolol possesses intrinsic sympathomimetic activity (ISA), specifically partial agonist activity at vascular beta-adrenoceptors, which confers vasodilatory properties distinct from the pure antagonist profile of agents such as propranolol [2]. The compound was developed as an antihypertensive, antianginal, and antiarrhythmic agent and is classified as a Class II antiarrhythmic drug [3]. Indenolol exists as a racemic mixture with molecular formula C15H21NO2 and molecular weight 247.33 g/mol [4].

Why Indenolol Cannot Be Substituted with Other Beta-Blockers: Evidence-Based Differentiation for Scientific Procurement


Substituting indenolol with another nonselective beta-blocker, or even with a beta-1-selective agent, would fundamentally alter the hemodynamic and therapeutic profile of the experimental or therapeutic intervention. Indenolol is distinguished by its combination of nonselective beta-adrenoceptor antagonism and intrinsic sympathomimetic activity that is predominantly expressed at vascular beta-2 adrenoceptors, resulting in vasodilation rather than the increased peripheral resistance typically observed with pure antagonists such as propranolol [1]. Furthermore, head-to-head clinical studies have demonstrated that indenolol produces superior blood pressure reduction compared to metoprolol (P < 0.05) and successfully treats patients who fail metoprolol therapy [2]. The compound's membrane-stabilizing activity is approximately twice that of propranolol, while its local anesthetic effect is twice that of lidocaine [3]. These multiple, quantifiable differences across distinct pharmacological dimensions mean that generic substitution within the beta-blocker class cannot be performed without compromising the specific hemodynamic, efficacy, or ancillary pharmacological properties for which indenolol is selected.

Indenolol Quantitative Differentiation Evidence: Comparative Data Against Propranolol, Metoprolol, and Pindolol


Superior Antihypertensive Efficacy vs. Metoprolol in Head-to-Head Crossover Trial

Indenolol demonstrated statistically superior blood pressure reduction compared to metoprolol in a double-blind, crossover, randomized study of 18 hypertensive patients. Indenolol proved significantly more effective than metoprolol in decreasing blood pressure values at rest (P < 0.05) [1]. Critically, three patients who failed to achieve adequate blood pressure control with metoprolol therapy were subsequently successfully treated with indenolol [1]. This demonstrates therapeutic efficacy in a subpopulation refractory to a widely used beta-1-selective antagonist.

Antihypertensive Hypertension Hemodynamics

Divergent Long-Term Hemodynamic Profile vs. Propranolol: Reduced Peripheral Resistance

In a double-blind crossover randomized trial of 12 hypertensive patients comparing acute (3-day) and long-term (28-day) treatment, indenolol and propranolol produced fundamentally divergent hemodynamic adaptations. Both drugs acutely decreased mean blood pressure, heart rate, and cardiac output while total peripheral resistance increased [1]. However, during long-term treatment, propranolol maintained cardiodepression with unchanged peripheral resistance, whereas indenolol-treated patients demonstrated normalized cardiac output and significantly reduced total peripheral resistance [1]. This differential hemodynamic evolution is attributed to indenolol's intrinsic sympathomimetic activity, which prevents the sustained elevation in systemic vascular resistance characteristic of pure beta-antagonists [1].

Hemodynamics Vascular Resistance Hypertension

Absence of Bronchoconstrictor Effect on Airways vs. Propranolol and Atenolol

In a randomized, double-blind, crossover study of 6 healthy volunteers receiving single doses of indenolol, propranolol, atenolol, and placebo, the three active drugs all significantly decreased exercise-induced rise in systolic pressure and reduced resting heart rate [1]. However, a critical differential effect on airway function was observed: after placebo or indenolol, an exercise-induced increase in forced expiratory flow at low pulmonary volumes (MEF50 and MEF75) occurred, whereas both control beta-blockers (propranolol and atenolol) caused a fall in exercise expiratory flow compared to resting values [1]. Propranolol (nonselective) produced greater expiratory flow reduction than atenolol (cardioselective), while indenolol uniquely maintained exercise-induced bronchodilation despite being a nonselective beta-antagonist [1].

Pulmonary Respiratory Airways Resistance

Differential Heart Rate Response vs. Pindolol in Hypertensive Rats

The acute effects of single intravenous or oral doses of indenolol, propranolol, and pindolol on systemic blood pressure and heart rate were investigated in rats [1]. In conscious spontaneously hypertensive rats (SHRs), the acute hypotensive effect of oral indenolol and pindolol was associated with markedly divergent heart rate responses: indenolol produced marked bradycardia, whereas pindolol produced moderate tachycardia [1]. In reserpinized anaesthetized rats, pindolol produced dose-related tachycardia with moderate hypotensive effect, while indenolol produced a fall in diastolic blood pressure concomitant with only a very low increase in heart rate [1]. This differential chronotropic profile reflects the distinct balance of beta-antagonism and intrinsic sympathomimetic activity between the two compounds.

Preclinical Pharmacology Heart Rate ISA

Greater Membrane-Stabilizing Activity vs. Propranolol and Local Anesthetic Potency vs. Lidocaine

Indenolol possesses quantifiably superior membrane-stabilizing activity and local anesthetic effects compared to relevant clinical comparators. Indenolol's membrane-stabilizing activity is two-fold stronger than that of propranolol (心得安) [1]. Additionally, its local anesthetic potency is two-fold stronger than that of lidocaine (利多卡因) [1]. These ancillary pharmacological properties, which are independent of beta-adrenoceptor blockade, represent significant points of differentiation from beta-blockers lacking such activities and from standard local anesthetic agents used in cardiovascular settings.

Membrane Stabilization Local Anesthetic Ancillary Properties

Greater Platelet MAO Inhibitory Potency vs. Propranolol, Pindolol, and Other Beta-Blockers

A comparative study evaluating the effects of various beta-blockers on human platelet monoamine oxidase (MAO) activity at 1 mM concentration demonstrated a rank order of inhibitory potency [1]. Indenolol exhibited the strongest inhibition among the six beta-blockers tested, with the complete potency order being: indenolol > propranolol > pindolol > oxprenolol > atenolol > carteolol [1]. The inhibition by indenolol was characterized as reversible and competitive, with a Ki value of 1 mM [1]. This places indenolol among the most potent beta-blocker inhibitors of platelet MAO, alongside propranolol (Ki = 1 mM) and superior to pindolol (Ki = 1.6 mM), atenolol (Ki = 2.7 mM), and carteolol (Ki = 4.4 mM) [1].

Monoamine Oxidase Platelet Neuropsychopharmacology

Indenolol Optimal Application Scenarios: Evidence-Driven Selection for Research and Industrial Use


Hypertension Research Requiring Superior Blood Pressure Reduction with Preserved Cardiac Output

Investigators studying antihypertensive mechanisms where superior efficacy compared to beta-1-selective agents is required should prioritize indenolol. In a double-blind crossover trial, indenolol significantly outperformed metoprolol in reducing resting blood pressure (P < 0.05) and successfully treated metoprolol-refractory patients [1]. Additionally, long-term indenolol treatment normalizes cardiac output while reducing total peripheral resistance, in contrast to propranolol which maintains cardiodepression with unchanged resistance [2]. This unique hemodynamic profile makes indenolol the compound of choice for hypertension studies requiring sustained blood pressure reduction without compromising cardiac pump function.

Respiratory Physiology Studies Requiring Beta-Blockade Without Bronchoconstriction

For experimental protocols requiring beta-adrenoceptor blockade in subjects where airway compromise must be avoided, indenolol provides a unique solution. Unlike both nonselective (propranolol) and cardioselective (atenolol) beta-blockers, which reduce exercise-induced forced expiratory flow, indenolol maintains or increases expiratory flow parameters (MEF50, MEF75) during exercise [3]. This property, attributed to indenolol's vascular intrinsic sympathomimetic activity, allows nonselective beta-blockade without the bronchoconstrictor penalty typically associated with this class, making indenolol uniquely suitable for respiratory physiology and pulmonary pharmacology investigations.

Comparative Beta-Blocker Pharmacology Studies Investigating Platelet MAO Inhibition

Research programs examining the intersection of beta-adrenergic blockade and monoamine metabolism should select indenolol as the reference compound for maximal platelet MAO inhibition. Among six clinically relevant beta-blockers tested at equimolar concentration (1 mM), indenolol demonstrated the highest inhibitory potency against human platelet MAO, with a rank order of indenolol > propranolol > pindolol > oxprenolol > atenolol > carteolol [4]. With a Ki of 1 mM and reversible, competitive inhibition kinetics, indenolol serves as the optimal tool compound for investigating beta-blocker effects on monoamine oxidase activity, platelet serotonin metabolism, or neuropsychiatric applications of beta-adrenergic modulation.

Hemodynamic Research Requiring Vasodilatory Beta-Blockade with Heart Rate Reduction

For preclinical and clinical hemodynamic studies where vasodilation combined with negative chronotropy is desired, indenolol provides a profile distinct from other ISA-containing beta-blockers. Whereas pindolol produces tachycardia during hypotensive responses in SHR models, indenolol produces marked bradycardia [5]. Furthermore, indenolol's acute antihypertensive activity in humans is associated with increased renal and limb blood flow and reduced vascular resistance in these districts, with systolic blood pressure reductions of 27.9 mmHg and diastolic reductions of 17.1 mmHg versus placebo [6]. This combination of vasodilation, bradycardia, and preserved renal perfusion distinguishes indenolol from both pure antagonists and other ISA-containing beta-blockers for hemodynamic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Indenolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.